molecular formula C8H4Cl2S B1619755 2,3-Dichloro-1-benzothiophene CAS No. 5323-97-7

2,3-Dichloro-1-benzothiophene

Cat. No. B1619755
CAS RN: 5323-97-7
M. Wt: 203.09 g/mol
InChI Key: ACKJNFZJNNOLCP-UHFFFAOYSA-N
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Description

2,3-Dichloro-1-benzothiophene is an organic compound with the molecular formula C8H4Cl2S . It is a derivative of benzothiophene, which is an aromatic organic compound .


Synthesis Analysis

Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .


Molecular Structure Analysis

The molecular formula of 2,3-Dichloro-1-benzothiophene is C8H4Cl2S . The molecular weight is 203.091 g/mol . The InChIKey is ACKJNFZJNNOLCP-UHFFFAOYAW .


Chemical Reactions Analysis

Benzothiophene is used as a starting material for the synthesis of larger, usually bioactive structures . It is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole .


Physical And Chemical Properties Analysis

The physical properties of a substance can be observed or measured without changing the identity of the substance . These include color, density, hardness, and melting and boiling points . The chemical properties describe the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Inhibitor for BCKD Kinase

2,3-Dichloro-1-benzothiophene, also known as BT2, is an orally active, allosteric mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) inhibitor . It induces BDK dissociation from the BCKD complex (BCKDC) with superior pharmacokinetics and metabolic stability . BT2 increases cellular BCKDC activity in cultures and induces BDK degradation in mice & rats in vivo, effectively upregulating tissue BCKDC activity and downregulating plasma branched-chain amino acid (BCAA) level .

2. Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs) 2,3-Dichloro-1-benzothiophene has been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene . It is a champion molecule for high-mobility OFET devices .

Aggregation-Induced Emission (AIE)

The 1benzothieno3,2-bbenzothiophene-tetraphenylethylene (BTBT-TPE) derivative of 2,3-Dichloro-1-benzothiophene showed aggregation-induced emission (AIE) .

Mechanofluorochromic (MFC) Behaviour

2,3-Dichloro-1-benzothiophene exhibits mechanofluorochromic (MFC) behaviour . This property makes it useful in the development of sensors and switches.

Synthesis of 3-Substituted Benzothiophenes

An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Aggregation-Caused Quenching (ACQ)

The 1benzothieno3,2-bbenzothiophene-phenyl-N,N-dimethylamine (BTBT-NMe) derivative of 2,3-Dichloro-1-benzothiophene showed aggregation-caused quenching (ACQ) .

Mechanism of Action

While the specific mechanism of action for 2,3-Dichloro-1-benzothiophene is not mentioned, a related compound, BT2, is known to be an orally active, allosteric mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase inhibitor .

Safety and Hazards

According to the safety data sheet, 2,3-Dichloro-1-propene is considered hazardous . It is highly flammable and causes skin irritation, serious eye damage, and may cause respiratory irritation . It may also cause genetic defects .

Future Directions

While specific future directions for 2,3-Dichloro-1-benzothiophene are not mentioned, research into benzothiophene and its derivatives continues to be a vibrant field . For instance, a study has developed a modular approach to underexplored, unsymmetrical benzothiophene scaffolds . This approach has allowed the properties of these materials to be studied, particularly in the context of organic transistors .

properties

IUPAC Name

2,3-dichloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKJNFZJNNOLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201327
Record name Benzo(b)thiophene, 2,3-dichloro- (8CI,9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-1-benzothiophene

CAS RN

5323-97-7
Record name 2,3-Dichlorobenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5323-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichlorothianaphthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005323977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichlorothianaphthene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2838
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo(b)thiophene, 2,3-dichloro- (8CI,9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DICHLOROTHIANAPHTHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9QQ928YQP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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